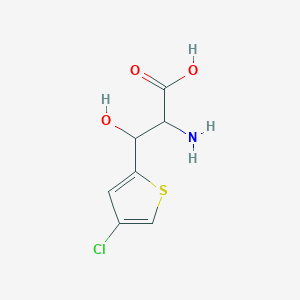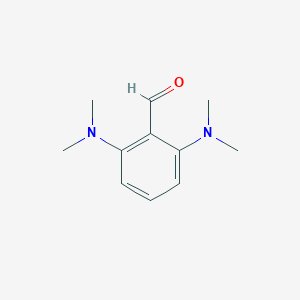
2,6-Bis(dimethylamino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(dimethylamino)benzaldehyde is an organic compound with the molecular formula C11H16N2O. It belongs to the family of aromatic aldehydes and is characterized by the presence of two dimethylamino groups attached to the benzene ring at the 2 and 6 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(dimethylamino)benzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with dimethylamino groups. The reaction conditions include maintaining a temperature of around 60-70°C and using an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.
Major Products Formed
Oxidation: Formation of 2,6-bis(dimethylamino)benzoic acid.
Reduction: Formation of 2,6-bis(dimethylamino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Bis(dimethylamino)benzaldehyde has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the manufacture of dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of 2,6-Bis(dimethylamino)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amines and thiols. It can also participate in redox reactions, affecting cellular redox homeostasis and antioxidation systems. These interactions can lead to the modulation of enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
2,6-Bis(dimethylamino)benzaldehyde can be compared with other similar compounds, such as:
2-(Dimethylamino)benzaldehyde: Lacks the second dimethylamino group at the 6 position.
4-(Dimethylamino)benzaldehyde: Has the dimethylamino group at the 4 position instead of the 2 and 6 positions.
2,4,6-Tris(dimethylamino)benzaldehyde: Contains an additional dimethylamino group at the 4 position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
2,6-bis(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-12(2)10-6-5-7-11(13(3)4)9(10)8-14/h5-8H,1-4H3 |
Clé InChI |
CJAMRUDOKNVXKL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=CC=C1)N(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine](/img/structure/B13574253.png)

![[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride](/img/structure/B13574259.png)
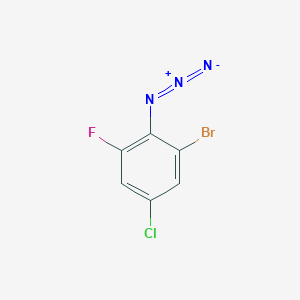
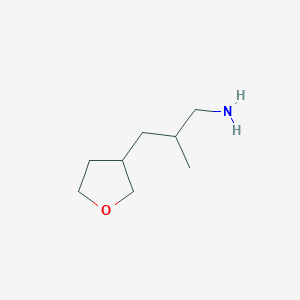
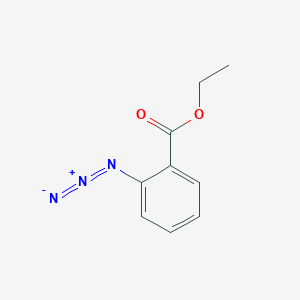
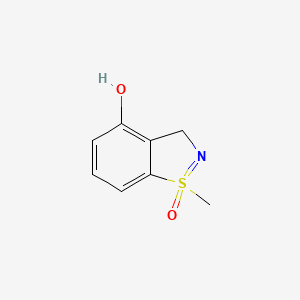
![3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13574304.png)

![3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid](/img/structure/B13574316.png)

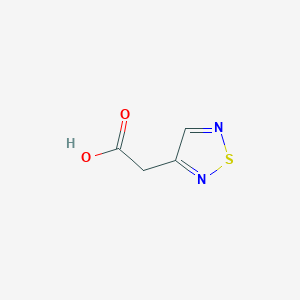
![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13574336.png)
